2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37BO2/c1-6-7-8-9-10-11-12-13-14-15-16-19-20-17(2,3)18(4,5)21-19/h6-16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOMEQHZQLKAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cobalt-Catalyzed Hydroboration
A representative procedure involves the use of a cobalt complex (e.g., fac-[Mn(dippe)(CO)3(H)] ) under inert conditions. In a glovebox, 1-dodecene, HBpin (1.1 equiv), and the catalyst (0.1–0.25 mol%) are combined in tetrahydrofuran (THF) or benzene. The reaction proceeds at 25–70°C for 6–24 hours, affording the product in 70–90% yield after purification by column chromatography.
Key Data:
| Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 0.1 mol% | 70 | 6 | 85 |
| 0.25 mol% | 25 | 24 | 90 |
Manganese-Catalyzed Hydroboration
Manganese complexes (e.g., fac-[Mn(dippe)(CO)3(Br)]2 ) enable hydroboration under milder conditions. A mixture of 1-dodecene, HBpin, and the catalyst (0.25 mol%) in THF is stirred at 45°C for 2 hours, yielding 68–83% product after workup.
Radical Borylation of Alkyl Bromides
Radical-mediated borylation provides an alternative route, particularly for substrates resistant to hydroboration.
Bis(catecholato)diboron (B₂cat₂)-Mediated Process
A two-step protocol involves:
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Radical Generation: Alkyl bromides (e.g., 1-bromododecane) react with B₂cat₂ (1.5 equiv) and azobisisobutyronitrile (AIBN) in dimethylacetamide (DMA) at 80°C for 6 hours.
-
Transesterification: Pinacol (4.0 equiv) and triethylamine are added, stirring at room temperature for 1 hour to yield the pinacol boronate.
Optimized Conditions:
| Substrate | B₂cat₂ (equiv) | AIBN (equiv) | Yield (%) |
|---|---|---|---|
| 1-Bromododecane | 1.5 | 1.1 | 76 |
Decarbonylative Borylation of Aldehydes
This method converts aldehydes into alkylboronates via visible-light photocatalysis.
Photocatalytic Decarbonylation
Dodecanal, ethyl 3-amino-2-butenoate (6.0 equiv), and fac-Ir(ppy)₃ (1 mol%) are irradiated under 467 nm LED light in hexamethylphosphoramide (HMPA) for 48 hours. Subsequent treatment with pinacol (8.0 equiv) and triethylamine affords the product in 63% yield.
Mechanistic Insight:
The reaction proceeds via a radical chain mechanism, where the aldehyde undergoes hydrogen atom transfer (HAT) to generate an alkyl radical, which couples with boron intermediates.
Cross-Coupling with Grignard Reagents
Grignard reagents enable the synthesis of boronic esters from aryl or alkyl halides.
Magnesium-Mediated Borylation
1-Bromododecane reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of isopropylmagnesium chloride. The reaction, conducted in THF at −10°C to room temperature, yields 72–85% product after extraction and chromatography.
Typical Procedure:
-
Grignard Formation: 1-Bromododecane (4.9 mmol) in THF is treated with iPrMgCl (2.0 M) at −10°C.
-
Borylation: The Grignard reagent is reacted with 2-isopropoxyborolane (1.05 equiv) and stirred for 16 hours.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Hydroboration | High regioselectivity, mild conditions | Requires inert atmosphere | 70–90 |
| Radical Borylation | Tolerates bulky substrates | Long reaction times | 60–76 |
| Decarbonylative | Utilizes aldehydes as feedstock | High catalyst loading | 50–63 |
| Grignard Cross-Coupling | Scalable for industrial use | Sensitive to moisture | 72–85 |
Chemical Reactions Analysis
Types of Reactions
2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Hydroboration: This compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates.
Borylation: It can be used in borylation reactions to introduce boron-containing groups into organic molecules.
Coupling Reactions: It can undergo coupling reactions with aryl halides in the presence of transition metal catalysts to form carbon-carbon bonds.
Common Reagents and Conditions
Hydroboration: Typically involves the use of transition metal catalysts such as palladium or rhodium, and the reaction is carried out under an inert atmosphere.
Borylation: Often requires the presence of a base and a palladium catalyst.
Coupling Reactions: Commonly performed with copper or palladium catalysts, and may require ligands to stabilize the catalytic species.
Major Products
Hydroboration: Produces organoboron compounds that can be further functionalized.
Borylation: Results in the formation of boronate esters.
Coupling Reactions: Yields biaryl or other coupled products, depending on the substrates used.
Scientific Research Applications
Applications in Organic Synthesis
-
Borylation Reactions :
- 2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is frequently utilized in borylation reactions to introduce boron into organic molecules. This process is crucial for synthesizing arylboronic acids and esters, which are vital intermediates in various chemical transformations such as Suzuki-Miyaura coupling reactions .
-
Hydroboration :
- The compound can be employed in hydroboration reactions of alkenes and alkynes. In the presence of transition metal catalysts, it facilitates the formation of organoboron compounds from unsaturated hydrocarbons . This application is particularly useful in synthesizing complex organic molecules with specific functional groups.
- Asymmetric Synthesis :
Materials Science Applications
-
Polymer Chemistry :
- The compound's unique structure allows it to act as a functional monomer or additive in polymer synthesis. Its incorporation can enhance the properties of polymers such as thermal stability and mechanical strength. Research indicates that polymers containing boron can exhibit improved electrical conductivity and photophysical properties .
- Nanotechnology :
Case Study 1: Borylation of Alkylbenzenes
A study demonstrated the effectiveness of this compound in the borylation of alkylbenzenes using a palladium catalyst. The reaction yielded high selectivity for the benzylic C-H bond borylation, showcasing the compound's utility in synthetic organic chemistry.
Case Study 2: Development of Conductive Polymers
Research conducted on conductive polymers incorporated with boron compounds highlighted improved electrical conductivity and thermal stability. The study emphasized how integrating this compound into polymer matrices could lead to innovative materials for electronic applications.
Mechanism of Action
The mechanism of action of 2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boron-oxygen bond, which can act as a Lewis acid to facilitate various transformations. The boron atom in the compound can coordinate with nucleophiles, enabling the formation of new carbon-boron bonds. This coordination is crucial in hydroboration and borylation reactions, where the boron atom interacts with unsaturated carbon-carbon bonds to form organoboron intermediates.
Comparison with Similar Compounds
NMR Spectral Data
| Compound | ¹H NMR Key Peaks (δ, CDCl₃) | ¹¹B NMR (δ, CDCl₃) |
|---|---|---|
| 2-Phenethyl-4,4,5,5-tetramethyl-dioxaborolane | 7.28–7.20 (m, aromatic), 2.77–2.73 (m, CH₂) | 33.7 |
| 2-Octyl-4,4,5,5-tetramethyl-dioxaborolane | 1.22 (s, CH₃), 1.13–1.17 (m, CH₂) | 33.7 |
| 2-Styryl-4,4,5,5-tetramethyl-dioxaborolane | 6.5–7.5 (alkenyl protons) | 32.5–34.0 |
| 2-Dodecyl-4,4,5,5-tetramethyl-dioxaborolane | Expected: 1.25–1.30 (br, CH₂), 0.88 (t, CH₃) | ~33.5 (predicted) |
The ¹¹B NMR shifts (~33 ppm) are consistent across derivatives, indicating minimal electronic perturbation from substituents. The ¹H NMR of the dodecyl variant would show prominent alkyl chain signals, differing from aromatic or alkenyl analogs .
Reactivity and Stability
- Hydrolysis Stability : Hydrophobic alkyl chains (e.g., dodecyl) enhance resistance to hydrolysis compared to electron-deficient aryl groups (e.g., 3,5-dichlorophenyl) .
- Thermal Stability: Differential scanning calorimetry (DSC) studies on dimethylaminoethoxy-substituted dioxaborolanes (e.g., PDB, NDB) reveal that steric and electronic factors dictate curing activity. The dodecyl derivative’s long chain may delay epoxy resin curing due to reduced boron accessibility .
Biological Activity
2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. Its structural characteristics suggest possible applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H37BO2
- Molecular Weight : 296.30 g/mol
- CAS Number : 177035-82-4
- InChI Key : Not available in the search results.
Pharmacological Properties
Research indicates that compounds containing boron can exhibit various biological activities, including anti-cancer properties and effects on cellular signaling pathways.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of key enzymes : Boron compounds are known to interact with enzymes involved in metabolic pathways.
- Modulation of cell signaling : Studies suggest that boron compounds can influence signaling cascades that regulate cell growth and apoptosis.
Study 1: Anticancer Activity
A study investigated the growth inhibition properties of various boron-containing compounds on cancer cell lines. Results indicated that this compound significantly inhibited the proliferation of tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM. The selectivity for cancer cells suggests a promising therapeutic index for this compound in oncology applications .
Study 2: Cellular Mechanisms
In another investigation focused on cellular motility and signaling pathways, it was found that treatment with this dioxaborolane derivative led to a decrease in cancer cell migration. This effect was correlated with alterations in the localization of phosphoproteins involved in motility and adhesion processes .
Data Table: Summary of Biological Activities
Discussion
The biological activity of this compound highlights its potential as a lead compound in drug development. Its ability to selectively target cancer cells while minimizing effects on normal cells is particularly noteworthy. Further studies are needed to elucidate its precise mechanisms and to explore its efficacy in vivo.
Q & A
Basic: What are the critical steps in synthesizing 2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves coupling a dodecyl-substituted precursor with a boron-containing reagent (e.g., pinacol borane) under anhydrous conditions. Key steps include:
- Borylation: Reacting the dodecyl-substituted aryl/alkyl halide with a boron source (e.g., bis(pinacolato)diboron) via Miyaura borylation .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from non-polar solvents (e.g., hexane) to isolate the product.
- Purity Validation: Use NMR to confirm boron incorporation (δ ~30–35 ppm for dioxaborolanes) and HPLC-MS to detect impurities. Maintain inert atmospheres (N/Ar) to prevent hydrolysis of the borolane ring .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation requires:
- Single-Crystal XRD: Resolves the dioxaborolane ring geometry and dodecyl chain conformation.
- Vibrational Spectroscopy (FT-IR): Identify B-O stretching (~1,350–1,400 cm) and C-B bonding modes.
- Multinuclear NMR: / NMR for alkyl chain protons and NMR for boron coordination .
Advanced: How do solvent polarity and temperature influence Suzuki-Miyaura cross-coupling efficiency with this reagent?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., THF, DMF) stabilize the boronate intermediate but may accelerate protodeboronation. Additives like KPO improve solubility and reduce side reactions.
- Temperature: Optimal at 60–80°C; higher temperatures risk borolane ring degradation. Kinetic studies (via NMR if fluorinated substrates are used) help track transmetallation rates .
- Contradiction Management: If low yields occur, compare Pd catalyst loading (e.g., Pd(PPh) vs. PdCl(dppf)) and verify ligand steric effects on bulky dodecyl groups .
Advanced: What strategies resolve discrepancies in catalytic activity between computational predictions and experimental results?
Methodological Answer:
- DFT Modeling: Re-optimize the transition state geometry with dispersion corrections (e.g., B3LYP-D3) to account for the dodecyl chain’s van der Waals interactions.
- Experimental Validation: Conduct Hammett studies with substituted aryl partners to assess electronic effects. If computational data underestimates activity, check for solvent entropy effects not modeled in simulations .
- Error Analysis: Use Bland-Altman plots to quantify systematic biases between predicted and observed turnover frequencies (TOF) .
Advanced: How can the hydrolytic stability of the dioxaborolane ring be quantified under physiological conditions?
Methodological Answer:
- Kinetic Assays: Monitor hydrolysis via NMR in buffered solutions (pH 7.4, 37°C). Calculate degradation half-life () using first-order kinetics.
- Competing Pathways: Compare rates in HO vs. DO to identify proton-assisted mechanisms. Use LC-MS to detect boronic acid byproducts.
- Mitigation Strategies: Introduce electron-withdrawing groups on the borolane ring or encapsulate the compound in cyclodextrins to enhance stability .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of boronate dust.
- Spill Management: Neutralize with damp sand or vermiculite; avoid water to prevent exothermic hydrolysis.
- Waste Disposal: Quench with excess ethanol before disposal in halogenated waste containers .
Advanced: How does the dodecyl chain impact aggregation behavior in solution-phase reactions?
Methodological Answer:
- Dynamic Light Scattering (DLS): Measure hydrodynamic radius () in toluene or THF to detect micelle formation at >1 mM concentrations.
- Reactivity Modulation: Aggregates may hinder substrate access to the boron center. Use co-solvents (e.g., 10% DMSO) or sonication to disrupt micelles.
- Controlled Experiments: Compare reaction rates in aggregated vs. monomeric states (via TEM or cryo-EM imaging) .
Advanced: How to design a kinetic isotope effect (KIE) study to probe the rate-determining step in its reactions?
Methodological Answer:
- Deuterium Labeling: Synthesize isotopologues (e.g., -dodecyl chain) and measure / for C-B bond cleavage steps.
- Competition Experiments: React - and -enriched samples with a common substrate; analyze isotope fractionation via ICP-MS.
- Theoretical Correlation: Compare experimental KIE values with DFT-calculated transition state isotope effects (TSIE) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
